

Technical Guide: ^{13}C NMR Spectral Data of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-methylaniline

Cat. No.: B145976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **2-Bromo-4-methylaniline**. Due to the limited availability of publicly accessible, verified experimental data for this specific compound, this guide presents predicted spectral data based on closely related structures and general principles of NMR spectroscopy. It also includes a representative experimental protocol for acquiring such data.

Predicted ^{13}C NMR Spectral Data

A precise, experimentally verified ^{13}C NMR data table for **2-Bromo-4-methylaniline** is not readily available in the public domain. However, data from a structurally similar compound, 2-bromo-N,4-dimethylaniline, can provide valuable insight into the expected chemical shifts for the aromatic carbons. The primary difference is the N-methylation, which will have a minor effect on the aromatic ring's chemical shifts.

The ^{13}C NMR spectrum of 2-bromo-N,4-dimethylaniline was recorded in CDCl_3 on a 101 MHz spectrometer. The chemical shifts for the aromatic carbons are presented below as a reference.

Table 1: ^{13}C NMR Chemical Shifts for 2-bromo-N,4-dimethylaniline in CDCl_3

Carbon Atom Assignment	Chemical Shift (δ , ppm)
Quaternary Carbon (C-Br)	Not explicitly assigned
Quaternary Carbon (C-N)	Not explicitly assigned
Aromatic CH	Not explicitly assigned
Aromatic CH	Not explicitly assigned
Quaternary Carbon (C-CH ₃)	Not explicitly assigned
Aromatic CH	Not explicitly assigned
Methyl Carbon (-CH ₃)	Not explicitly assigned
N-Methyl Carbon (-NCH ₃)	Not explicitly assigned

Note: Specific assignments for each carbon were not provided in the source document. Further analysis, such as 2D NMR experiments (HSQC, HMBC), would be required for unambiguous assignment.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed, representative methodology for obtaining a ¹³C NMR spectrum of **2-Bromo-4-methylaniline**.

Objective: To acquire a high-resolution, proton-decoupled ¹³C NMR spectrum of **2-Bromo-4-methylaniline**.

Materials and Equipment:

- **2-Bromo-4-methylaniline** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- High-quality 5 mm NMR tube and cap
- Pipette or syringe
- NMR Spectrometer (e.g., 400 MHz or higher) with a broadband probe

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 20-50 mg of the **2-Bromo-4-methylaniline** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) directly in a clean, dry NMR tube.
 - Cap the NMR tube securely.
 - Gently agitate the tube to ensure the sample is completely dissolved and the solution is homogeneous.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated or semi-automated process.
 - Tune and match the broadband probe for the ^{13}C frequency.
- Data Acquisition:
 - Set up a standard proton-decoupled ^{13}C NMR experiment. Typical parameters include:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., `zgpg30` or similar on Bruker instruments).
 - Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d_1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals, which have longer relaxation times.

- Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
- Temperature: Standard probe temperature (e.g., 298 K).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.
 - Reference the spectrum by setting the CDCl₃ solvent peak to its known chemical shift (δ 77.16 ppm).
 - Perform baseline correction to ensure accurate peak picking and integration.
 - Identify and list the chemical shifts of all observed peaks.

Structure and Atom Numbering

To facilitate the discussion of NMR data, a logical numbering scheme for the carbon atoms of **2-Bromo-4-methylaniline** is essential.

Caption: Molecular structure of **2-Bromo-4-methylaniline** with carbon numbering.

- To cite this document: BenchChem. [Technical Guide: ¹³C NMR Spectral Data of 2-Bromo-4-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145976#2-bromo-4-methylaniline-13c-nmr-spectral-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com